

Application Notes and Protocols for Fexofenadine Impurity F in Pharmaceutical Quality Control

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Compound of Interest		
Compound Name:	Fexofenadine Impurity F	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Fexofenadine Impurity F** in the quality control of fexofenadine hydrochloride pharmaceutical products.

Introduction

Fexofenadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] As with any active pharmaceutical ingredient (API), the purity of fexofenadine is critical to its safety and efficacy. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish strict limits for impurities in pharmaceutical products.[3][4][5]

Fexofenadine Impurity F, chemically known as 2-(4-(1-Hydroxy-4-(4-

(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid, is a known metabolite of fexofenadine.[6][7][8] Its presence in fexofenadine hydrochloride drug substances and products must be monitored and controlled to ensure the quality and safety of the final pharmaceutical product. This document outlines the necessary protocols for the identification and quantification of **Fexofenadine Impurity F**.

Physicochemical Data for Fexofenadine Impurity F



A summary of the key physicochemical properties of **Fexofenadine Impurity F** is presented in the table below. This information is crucial for the development and validation of analytical methods.

Property	Value	Reference
Chemical Name	2-(4-(1-Hydroxy-4-(4- (hydroxydiphenylmethyl)piperid in-1-yl)butyl)phenyl)propanoic acid	[8]
CAS Number	185066-33-5	[6][7]
Molecular Formula	C31H37NO4	[6][9]
Molecular Weight	487.6 g/mol	[6][9]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of fexofenadine and its related impurities.[1][10][11][12] These methods offer high resolution, sensitivity, and specificity.

Recommended Analytical Technique: Reversed-Phase HPLC

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the routine quality control analysis of **Fexofenadine Impurity F**. This method is capable of separating Impurity F from the active fexofenadine peak and other potential impurities.

A typical experimental workflow for the quality control of **Fexofenadine Impurity F** is depicted below.





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Caption: Experimental workflow for **Fexofenadine Impurity F** analysis.

Experimental Protocol: RP-HPLC Method

This protocol provides a general method for the quantification of **Fexofenadine Impurity F**. Method validation and optimization may be required for specific formulations or analytical instrumentation.

Materials and Reagents

- Fexofenadine Impurity F Reference Standard
- Fexofenadine Hydrochloride API or Finished Product
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- Triethylamine (for pH adjustment, optional)



Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of fexofenadine and its impurities.

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm) or C8
Mobile Phase	A mixture of phosphate buffer and acetonitrile/methanol[1][11][13]
Buffer Preparation	Example: 0.01M Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid[13]
Mobile Phase Composition	Isocratic or gradient elution. Example: Buffer:Acetonitrile (40:60, v/v)[13]
Flow Rate	1.0 - 1.5 mL/min[1][13]
Column Temperature	Ambient or controlled (e.g., 27°C)[13]
Detection Wavelength	220 nm or 250 nm[10][13]
Injection Volume	20 - 40 μL[13][14]

Preparation of Solutions

4.3.1. Standard Solution

- Accurately weigh a suitable amount of **Fexofenadine Impurity F** Reference Standard.
- Dissolve in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 μg/mL).

4.3.2. Sample Solution

 Accurately weigh and transfer a quantity of the fexofenadine hydrochloride sample equivalent to a specified amount of the active ingredient.



- Dissolve in the diluent to achieve a final concentration suitable for analysis (e.g., 1 mg/mL of fexofenadine hydrochloride).
- Sonication may be used to aid dissolution.
- Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.

Parameter	Acceptance Criteria
Tailing Factor (for Fexofenadine peak)	Not more than 2.0[14]
Theoretical Plates (for Fexofenadine peak)	NLT 2000
Resolution (between Fexofenadine and Impurity F)	NLT 1.5
%RSD for replicate injections of standard	NMT 2.0%

Data Analysis and Calculation

The amount of **Fexofenadine Impurity F** in the sample is calculated using the external standard method.

Calculation Formula:

Where:

- Area Impurity F Sample: Peak area of Impurity F in the sample chromatogram.
- Area Impurity F Standard: Peak area of Impurity F in the standard chromatogram.
- Conc_Standard: Concentration of Fexofenadine Impurity F in the standard solution (e.g., in mg/mL).



 Conc_Sample: Concentration of fexofenadine hydrochloride in the sample solution (e.g., in mg/mL).

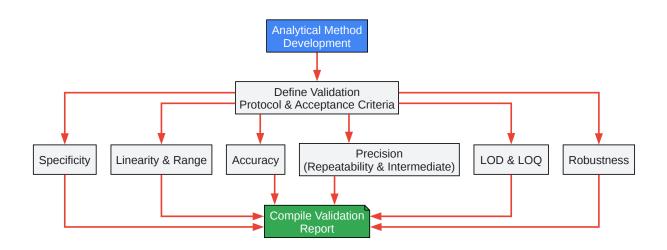
Method Validation

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[15] Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical relationship for method validation is illustrated in the diagram below.





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Caption: Logical flow of the analytical method validation process.

Acceptance Criteria

The acceptance criteria for **Fexofenadine Impurity F** will depend on the specific pharmacopeial monograph (e.g., USP, EP) and the regulatory filings for the drug product. As a general guideline, individual unspecified impurities are often limited to not more than 0.10%, and the total impurities are typically controlled. For known impurities listed in a monograph, specific limits are provided. For instance, the USP monograph for Fexofenadine Hydrochloride Tablets specifies an acceptance criterion of NMT 0.4% for Fexofenadine related compound A. [5] The specific limit for Impurity F should be established based on toxicological data and regulatory requirements.

Conclusion

The control of **Fexofenadine Impurity F** is a critical aspect of ensuring the quality, safety, and efficacy of fexofenadine hydrochloride pharmaceutical products. The RP-HPLC method described in these application notes provides a robust and reliable approach for the identification and quantification of this impurity. Adherence to proper method validation and



system suitability criteria is essential for generating accurate and reproducible results that comply with regulatory standards.

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